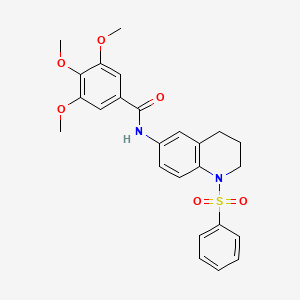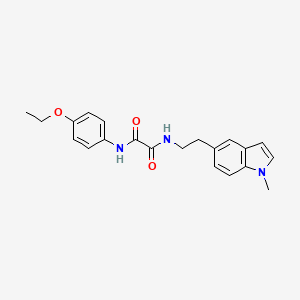
1-(2,3-Dichlorophenyl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dichlorophenyl)ethane-1,2-diol is a chemical compound with the CAS Number: 263704-31-0 . It has a molecular weight of 207.06 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2,3-dichlorophenyl)ethane-1,2-diol . The Inchi Code is 1S/C8H8Cl2O2/c9-6-3-1-2-5 (8 (6)10)7 (12)4-11/h1-3,7,11-12H,4H2 . This indicates that the compound contains 8 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
1-(2,3-Dichlorophenyl)ethane-1,2-diol is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Environmental Pollution and Biodegradation
Environmental Contaminant Impact : A study found that 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), a pollutant related to 1-(2,3-Dichlorophenyl)ethane-1,2-diol, induces rat hepatic cytochrome P450 through nuclear receptors, highlighting its potential environmental and biological impacts (Wyde et al., 2003).
Aerobic Biodegradation : Research on enhancing the aerobic degradation of 1,2-Dibromoethane in groundwater demonstrated the effectiveness of ethane and propane gases in stimulating biodegradation, a relevant finding for potential remediation strategies for related compounds (Hatzinger et al., 2015).
Reproductive and Health Effects
- Reproductive Health : A study examining the effects of DDE, a metabolite of DDT, found a potential adverse effect on fetal loss, suggesting that exposure to such compounds could have significant reproductive health implications (Longnecker et al., 2005).
Microbial Dehalorespiration
- Microbial Remediation : Research has identified microbial strains capable of stereoselective dehalorespiration with vicinal dichlorinated alkanes, which could be pertinent in the bioremediation of environmental contaminants like 1-(2,3-Dichlorophenyl)ethane-1,2-diol (De Wildeman et al., 2003).
Organic Electronics
- Organic Electronics : A study demonstrated the use of related compounds in the development of organic thin film transistors, indicating the potential for such chemicals in electronic applications (Chen et al., 2014).
Pharmaceutical Applications
Chiral Synthesis : The synthesis of chiral alcohols, which are vital intermediates in pharmaceutical production, has been demonstrated using related compounds. This showcases their importance in drug synthesis (Guo et al., 2017).
Biocatalysis in Drug Synthesis : A specific study on the biotransformation of a related compound, 2-chloro-1-(2,4-dichlorophenyl) ethanone, to a chiral alcohol using a novel bacterial strain highlights the application in antifungal drug synthesis (Miao et al., 2019).
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,11-12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDJPCNXLFFGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)ethane-1,2-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2930601.png)
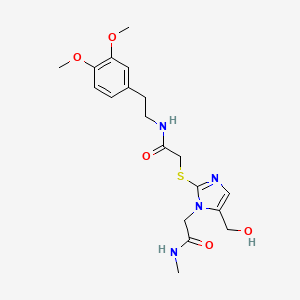
![2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B2930604.png)
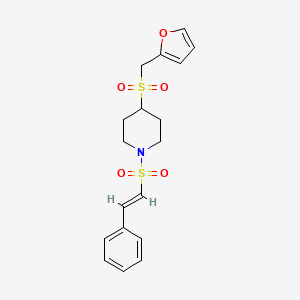
![1'-ethylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2930607.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2930608.png)
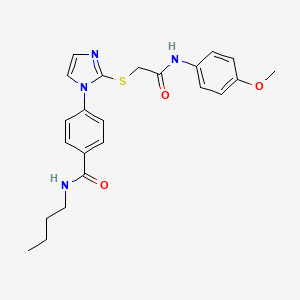



![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2930619.png)
